5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Übersicht

Beschreibung

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a substrate for beta-glucuronidase (GUS) which is encoded by gusA, a widely used reporter gene . Glucuronidase cleaves this compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . It is used for detection of GUS+ bacterial colonies and has been reported as a chromogenic substrate in a number of chromogenic E. coli / coliform culture media .

Molecular Structure Analysis

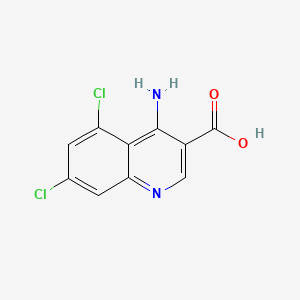

The molecular formula of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is C₂₀H₂₆BrClN₂O₇ . The molecular weight is 521.79 g/mol .Chemical Reactions Analysis

The compound is a substrate for the enzyme beta-glucuronidase. In the presence of this enzyme, it is cleaved to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .Physical And Chemical Properties Analysis

The compound is a white solid . It is recommended to prepare a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide .Wissenschaftliche Forschungsanwendungen

Molecular Biology: Reporter Gene Analysis

This compound is used as a substrate for the β-galactosidase enzyme, which is encoded by the lacZ reporter gene . When β-galactosidase acts on this substrate, it produces an insoluble indigo-blue chromophore. This reaction is pivotal in molecular biology for tracking gene expression and regulation within cells, particularly in gene cloning and transgenic studies .

Microbiology: Bacterial Colony Identification

In microbiology, it serves as a chromogenic substrate suitable for identifying lac+ bacterial colonies . The development of a blue color upon hydrolysis by β-galactosidase allows for easy differentiation of bacterial strains that carry the lac+ phenotype, which is essential in microbial genetics and pathogen research .

Histochemistry: Enzyme Activity Detection

The compound is utilized in histochemical applications to detect the activity of β-galactosidase in tissue sections . This is particularly useful in diagnostic histology and research to visualize cellular processes and enzyme localization.

Environmental Testing: Water and Food Safety

It is employed in environmental testing to detect bacterial contamination in water and food samples . The presence of β-glucuronidase-producing bacteria, such as E. coli, results in a color change, which is a quick and effective method for assessing contamination levels .

Plant Biology: GUS Assays

In plant biology, the compound is used in GUS assays to monitor the expression of the gusA gene, which encodes β-glucuronidase . This application is significant in transgenic plant research , where it helps in studying gene promoters and tissue-specific expression patterns.

Pharmaceutical Research: Drug Development

Lastly, in pharmaceutical research, this compound’s role in enzyme-substrate reactions is exploited to screen for potential inhibitors or activators of β-galactosidase . This can be instrumental in the development of new drugs, especially those targeting bacterial infections or metabolic disorders involving galactosidase enzymes.

Wirkmechanismus

Target of Action

The primary target of the compound, also known as 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt, is the enzyme beta-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .

Mode of Action

The compound acts as a substrate for beta-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Biochemical Pathways

The compound is involved in the glucuronidation pathway, specifically in the reaction catalyzed by beta-glucuronidase . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .

Pharmacokinetics

For instance, a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide is recommended .

Result of Action

The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change serves as a visual indicator of the presence of beta-glucuronidase activity, making the compound useful in various applications such as the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the beta-glucuronidase enzyme and thus the compound’s action. Additionally, the choice of solvent can impact the compound’s solubility and stability .

Safety and Hazards

Zukünftige Richtungen

The compound is useful for a variety of applications, including use in bacterial detection systems (e.g., E. coli) . It can be used for the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples . As such, its future use will likely continue to be in these areas.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940106 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

CAS RN |

18656-96-7 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)